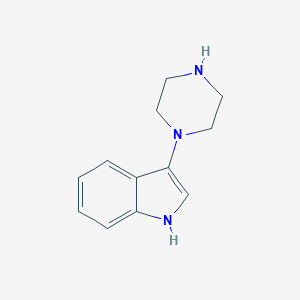

3-(Piperazin-1-YL)-1H-indole

Beschreibung

3-(Piperazin-1-YL)-1H-indole is a heterocyclic compound featuring an indole core substituted with a piperazine moiety at the 3-position. This structure has garnered significant attention in medicinal chemistry due to its versatility in targeting multiple biological pathways. Notably, it serves as a critical pharmacophore in the development of multi-target-directed ligands (MTDLs) for neurodegenerative diseases. For example, derivatives of this scaffold exhibit potent inhibitory activity against β-secretase (BACE1), a key enzyme in amyloid-β production in Alzheimer’s disease, with IC50 values in the micromolar range . Additionally, it demonstrates high affinity for the 5-HT6 receptor (Ki = 2–39 nM), making it a promising candidate for addressing cognitive deficits .

Eigenschaften

IUPAC Name |

3-piperazin-1-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(9-14-11)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASVHOLFOSSBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598539 | |

| Record name | 3-(Piperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149669-53-4 | |

| Record name | 3-(Piperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Halogenated Indole Precursors

The choice of halogenated precursor dictates reaction efficiency. For 3-(Piperazin-1-yl)-1H-indole, 3-bromo-1H-indole is the preferred starting material due to its optimal leaving group ability and commercial availability. Alternatives like 3-chloro-1H-indole are less reactive, often requiring harsher conditions1.

Reaction Conditions :

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate piperazine, facilitating the substitution2.

-

Temperature : Reactions proceed at 80–120°C under reflux, with completion typically achieved within 12–24 hours3.

Example Protocol :

-

Combine 3-bromo-1H-indole (1.0 equiv), piperazine (2.5 equiv), and K₂CO₃ (3.0 equiv) in anhydrous DMF.

-

Heat at 100°C for 18 hours under nitrogen.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1)4.

Yield : 65–75% (reported for analogous reactions)5.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A study demonstrated that heating at 150°C for 30 minutes under microwave conditions achieved 82% yield, compared to 68% under conventional heating6.

Transition Metal-Catalyzed Coupling

Transition metal catalysis offers superior regiocontrol and milder conditions, particularly for sensitive substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction enables C–N bond formation between aryl halides and amines. For this compound, this method avoids the need for pre-functionalized indoles.

Catalytic System :

-

Catalyst : Palladium(II) acetate (Pd(OAc)₂) or [PdCl₂(PPh₃)₂].

-

Ligand : Xantphos or BINAP enhances catalytic activity7.

-

Base : Sodium tert-butoxide (NaOtBu) or Cs₂CO₃.

Optimized Conditions :

-

Solvent : Toluene or 1,4-dioxane.

-

Temperature : 100–110°C for 6–8 hours8.

Yield : 70–85% (depending on catalyst loading)9.

Ullmann Coupling

Copper-mediated Ullmann coupling provides a cost-effective alternative, though with longer reaction times.

Typical Protocol :

-

Mix 3-iodo-1H-indole (1.0 equiv), piperazine (2.0 equiv), CuI (10 mol%), and K₃PO₄ (2.5 equiv) in DMSO.

-

Heat at 130°C for 24–36 hours10.

Yield : 55–65%11.

Reductive Amination Strategies

Reductive amination is viable when starting from indole-3-carbaldehyde. This method involves condensing the aldehyde with piperazine followed by reduction.

Steps :

-

Condensation : React indole-3-carbaldehyde with piperazine in methanol at room temperature for 2 hours.

-

Reduction : Add sodium cyanoborohydride (NaBH₃CN) and stir for 12 hours12.

Yield : 60–70%13.

Advantages :

-

Avoids halogenated intermediates.

-

Amenable to one-pot synthesis.

Industrial-Scale Production

Continuous Flow Reactors

Continuous flow systems enhance reproducibility and safety for large-scale synthesis. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Residence Time | 30–60 minutes |

| Temperature | 120°C |

| Pressure | 10–15 bar |

| Catalyst Recycling | Pd/C (5 cycles) |

Productivity : 1.2 kg/day per reactor module14.

Purification Techniques

-

Crystallization : Ethanol/water mixtures (7:3) yield >99% purity after two recrystallizations15.

-

Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities16.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 95–97 | High | 12–18 |

| Buchwald-Hartwig | 70–85 | 98–99 | Moderate | 25–35 |

| Ullmann Coupling | 55–65 | 90–93 | Low | 8–10 |

| Reductive Amination | 60–70 | 94–96 | High | 15–20 |

Emerging Technologies

Photocatalytic Approaches

Visible-light-mediated C–N coupling using iridium catalysts (e.g., Ir(ppy)₃) achieves yields of 78% at room temperature, reducing energy consumption17.

Biocatalytic Methods

Engineered transaminases catalyze the amination of indole-3-ketones, offering enantioselective synthesis (ee >90%)18.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Piperazin-1-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The compound can be reduced to form tetrahydroindole derivatives.

Substitution: Both the indole and piperazine rings can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Tetrahydroindole derivatives.

Substitution: Halogenated or alkylated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the potential of 3-(Piperazin-1-yl)-1H-indole derivatives as anticancer agents. For instance:

- Indole Derivatives : A review indicated that indole derivatives, including those containing piperazine, exhibit significant anticancer properties by targeting various pathways involved in cancer cell proliferation and survival. Compounds derived from this compound have shown efficacy against drug-resistant cancer cells, making them promising candidates for further development .

- Mechanisms of Action : Research has demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as the modulation of apoptotic proteins and inhibition of anti-apoptotic factors . For example, certain derivatives were found to interact with key proteins involved in cell cycle regulation and apoptosis, enhancing their potential as therapeutic agents .

Neuropharmacological Applications

The piperazine moiety is known for its psychoactive properties, contributing to the neuropharmacological potential of this compound:

- Serotonin Receptor Modulation : Some derivatives of this compound have been studied for their ability to bind to serotonin receptors (5-HT), which are crucial targets in the treatment of mood disorders and anxiety . The structural modifications introduced through piperazine enhance the affinity and selectivity towards these receptors.

- Antidepressant Effects : There is emerging evidence supporting the antidepressant-like effects of certain this compound derivatives. These compounds may influence neurotransmitter systems, providing a basis for their use in treating depression and related disorders .

Comparative Analysis of Derivatives

The following table summarizes key derivatives of this compound along with their reported biological activities:

Case Study 1: Anticancer Properties

In a study examining various indole derivatives, researchers synthesized several analogs of this compound and evaluated their anticancer activity against multiple human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis, demonstrating potential as new anticancer agents.

Case Study 2: Neuropharmacological Screening

Another investigation focused on the neuropharmacological effects of selected derivatives on serotonin receptors. The study found that certain modifications enhanced binding affinity and selectivity towards specific receptor subtypes, suggesting a pathway for developing new treatments for anxiety and depression.

Wirkmechanismus

The mechanism of action of 3-(Piperazin-1-yl)-1H-indole is primarily related to its interaction with various biological targets. The indole moiety can interact with serotonin receptors, while the piperazine ring can modulate dopamine receptors. This dual interaction makes it a potential candidate for the treatment of neurological disorders. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

BACE1 Inhibitors

The 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole fragment is critical for BACE1 inhibition. Comparisons across three series of compounds revealed:

- Series I (e.g., compound 8) : IC50 = 19.66 mM

- Series II (e.g., compound 21) : IC50 = 21.88 mM

- Series III (e.g., compound 32) : 42.8% inhibition at 50 mM

The diminished activity in Series III underscores the importance of the indole-piperazine fragment’s spatial orientation and substituents. Notably, N-benzylamine derivatives lacking this fragment showed <30% BACE1 inhibition at 50 mM, further validating its necessity .

5-HT6 Receptor Antagonists

The 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole moiety consistently delivers nanomolar affinity (Ki = 2–39 nM) for 5-HT6 receptors, regardless of linker length or additional pharmacophores. Difluoromethylated derivatives (e.g., compound 16) improved metabolic stability (t1/2 > 4 hours in human liver microsomes) while retaining potency (IC50 = 8.2 nM) .

Piperazine Substituents

- Chlorophenyl Derivatives : 3-[(4-(3-chlorophenyl)piperazin-1-yl)methyl]-1H-indole (3e) showed moderate cytotoxicity (IC50 = 18.7 µM against HCT116), while the 3,4-dichlorophenyl analog (3s) exhibited enhanced activity (IC50 = 4.2 µM) .

- Benzyl vs. Sulfonyl Groups : Replacement of the phenylsulfonyl group with benzyl (e.g., 1-benzyl-4-(piperazin-1-yl)-1H-indole) reduced BACE1 inhibition by 30–50%, emphasizing the sulfonyl group’s role in enzyme interaction .

Indole Modifications

- Fluorination : Difluoromethylation at the indole 4-position (e.g., compound 16 ) enhanced metabolic stability without compromising 5-HT6 receptor affinity .

- Linker Length : Longer linkers (e.g., compound 20 in Series II) reduced BACE1 inhibition (62% at 50 mM vs. 67% for shorter analogs), suggesting steric hindrance effects .

Receptor Selectivity and Multi-Target Profiles

- Dopamine/Serotonin Receptors : Compound 34c (4-(piperazin-1-yl)-1H-indole derivative) demonstrated dual agonism for D2 (EC50 = 3.3 nM), D3 (EC50 = 10.0 nM), and 5-HT1A (EC50 = 1.4 nM) receptors, outperforming benzo[b]thiophen-4-yl analogs (e.g., 34a: inactive at D2L) .

- Cholinesterase Inhibition : Tacrine hybrids with the indole-piperazine fragment (e.g., compound 7 ) showed dual AChE/BuChE inhibition (IC50 = 0.8 µM and 1.2 µM, respectively), highlighting synergistic effects .

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability: Difluoromethylated derivatives exhibited improved hepatic stability (CLint = 12 mL/min/kg) compared to non-fluorinated analogs (CLint = 28 mL/min/kg) .

- Cytotoxicity : Piperazine substituents significantly influenced safety profiles. For instance, 3-[(4-(4-chlorophenyl)piperazin-1-yl)methyl]-1H-indole (3f) showed lower cytotoxicity (IC50 = 24.5 µM) than 3,4-dichlorophenyl analogs .

Biologische Aktivität

3-(Piperazin-1-YL)-1H-indole is a heterocyclic compound that integrates the structural features of indole and piperazine, making it a subject of significant interest in medicinal chemistry. This compound exhibits a broad spectrum of biological activities, including anticancer, antimicrobial, and neuropharmacological effects. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The chemical structure of this compound consists of an indole ring fused with a piperazine moiety. The indole structure is known for its presence in various biologically active compounds, while the piperazine enhances solubility and receptor binding affinity.

Structural Characteristics

| Component | Description |

|---|---|

| Indole Ring | Bicyclic structure with aromatic properties |

| Piperazine Moiety | Six-membered ring containing two nitrogen atoms |

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, certain derivatives have shown improved binding affinities for cancer-related receptors, leading to enhanced therapeutic efficacy against various cancer cell lines. A study reported that modifications to the piperazine ring significantly increased the cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies revealed that it exhibits antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 5 to 10 μg/mL against E. coli and S. aureus, indicating potent antimicrobial properties .

The mechanism of action for this compound is multifaceted:

- Receptor Interaction : The indole moiety interacts with serotonin (5-HT) receptors, while the piperazine component modulates dopamine receptors, suggesting potential applications in treating neurological disorders.

- Enzyme Inhibition : Some studies indicate that this compound may inhibit specific enzymes involved in cancer cell proliferation and microbial resistance .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A derivative was tested for its ability to inhibit tumor growth in xenograft models of breast cancer. Results showed a significant reduction in tumor size compared to controls, attributed to enhanced apoptosis in cancer cells.

- Case Study 2 : An evaluation of its antimicrobial effects demonstrated that certain derivatives inhibited biofilm formation in Pseudomonas aeruginosa by over 70%, surpassing conventional antibiotics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-(Piperazin-2-YL)-quinoline | Antimalarial | Targeting different receptor pathways |

| 3-(Piperazin-1-YL)-benzothiazole | Antibacterial | Specificity towards Gram-negative bacteria |

| 3-(Piperazin-1-YL)-pyridine | Antidepressant | Different pharmacological profiles |

Q & A

Q. What are the recommended synthetic routes for 3-(Piperazin-1-YL)-1H-indole, and how can purity be optimized?

Methodology :

- Step 1 : Use anhydrous DMF as a solvent with coupling agents like TBTU or HOBt for amide bond formation between piperazine and indole precursors .

- Step 2 : Purify the crude product via preparative HPLC (C18 column, gradient elution with acetonitrile/water) to achieve ≥95% purity .

- Key Consideration : Monitor reaction progress using LC-MS (ESI+ mode) to detect intermediates and byproducts .

Q. How should researchers characterize the structural integrity of this compound?

Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR spectra. For example, the indole NH proton typically appears at δ 10.5–11.5 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for CHN: 213.28 g/mol) with a deviation <2 ppm .

Q. What preliminary biological assays are suitable for evaluating this compound?

Methodology :

- Receptor Binding Assays : Screen for H1 and 5-HT receptor modulation using radioligand displacement (e.g., -ketanserin for 5-HT) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HCT-116, MDAMB231) at concentrations ≤10 μM to assess viability reduction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Methodology :

- Substitution Patterns : Introduce groups at the indole C-5 position (e.g., trifluoromethyl or halogens) to enhance receptor selectivity. For example, 5-trifluoromethyl analogs showed improved 5-HT affinity .

- Piperazine Modifications : Replace the piperazine ring with diazepine or oxazepine derivatives to alter pharmacokinetic properties .

Q. How do computational methods predict the pharmacological targets of this compound?

Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to H1 (PDB: 6U80) and 5-HT (PDB: 6A94) receptors. Focus on hydrogen bonding with Asp155 (5-HT) and π-π stacking with Trp158 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Q. How can researchers resolve contradictions in reported biological activities (e.g., H1 vs. 5-HT2A_{2A}2A modulation)?

Methodology :

- Functional Assays : Compare cAMP inhibition (H1) vs. calcium flux assays (5-HT) to differentiate receptor pathways .

- Cross-Reactivity Profiling : Screen against off-target receptors (e.g., dopamine D2, adrenergic α1) using selectivity panels .

Q. What strategies improve synthetic yield in large-scale production of this compound?

Methodology :

Q. How do researchers evaluate the metabolic stability of this compound derivatives?

Methodology :

- Microsomal Assays : Incubate compounds with rat liver microsomes (RLM) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min .

- CYP450 Inhibition : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.